molecular formula C7H12N2OS B14751918 2-(Diethylamino)-1,3-thiazol-4(5H)-one CAS No. 1762-62-5

2-(Diethylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B14751918
CAS No.: 1762-62-5
M. Wt: 172.25 g/mol
InChI Key: UWPTWVKHUFJVNV-UHFFFAOYSA-N
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Description

2-diethylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylamino-thiazol-4-one typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with diethylamine. The reaction is carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-diethylamino-thiazol-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-diethylamino-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-diethylamino-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-diethylamino-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-diethylamino-thiazol-4-one stands out due to its unique combination of diethylamino and thiazole functionalities, which confer distinct chemical reactivity and biological activity. This compound’s versatility makes it a valuable scaffold for the development of new drugs and industrial products .

Properties

CAS No.

1762-62-5

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(diethylamino)-1,3-thiazol-4-one

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h3-5H2,1-2H3

InChI Key

UWPTWVKHUFJVNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=O)CS1

Origin of Product

United States

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